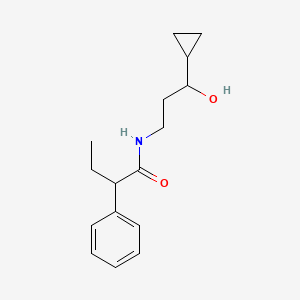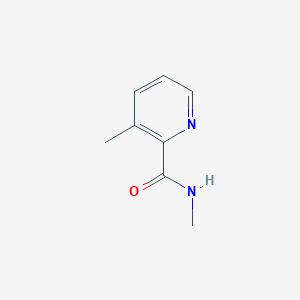
2-((2-Fluoro-5-(trifluoromethyl)phenyl)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an amino group, a nitro group, and a sulfonyl group. It also contains fluorine atoms which are part of trifluoromethyl groups and a trifluoromethoxy group. These groups can greatly influence the properties and reactivity of the compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on this compound, a detailed molecular structure analysis is not possible .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. The amino group can act as a nucleophile in substitution reactions, the nitro group can be reduced to an amine, and the sulfonyl group can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure and functional groups .Scientific Research Applications
Synthesis and Reactivity
- This compound has been utilized in the synthesis and reactivity studies of fluorinated compounds. For instance, its reactivity with dienes has been explored to yield fluorinated [4+2] cycloadducts, highlighting its potential in creating novel fluorinated structures (Crowley, Percy, & Stansfield, 1996).
Material Science and Polymer Research
- In material science, derivatives of this compound have been synthesized and used in the development of fluorinated polyimides. These polymers exhibit excellent optical transmittance and solubility in polar organic solvents, making them suitable for various high-performance applications (Hu Zhi-zhi, 2010).
Fluorescent Molecular Probes
- Derivatives of this compound have been used in the creation of new fluorescent solvatochromic dyes. These compounds show strong solvent-dependent fluorescence and can be used as sensitive molecular probes for studying various biological events and processes (Diwu et al., 1997).
Herbicide Development
- Fluorine substitution in compounds similar to this one has significantly changed the herbicidal properties, demonstrating its potential in the development of more effective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Kinetics and Mechanism Studies
- The kinetics and mechanism of reactions involving fluorinated compounds have been studied, providing insights into complex chemical processes and potential applications in organic synthesis (Jarczewski, Schroeder, & Dworniczak, 1986).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-[(Z)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F7N2O5S/c17-12-6-1-9(15(18,19)20)7-13(12)24-8-14(25(26)27)31(28,29)11-4-2-10(3-5-11)30-16(21,22)23/h1-8,24H/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGRSWATLTVZMN-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)/C(=C\NC2=C(C=CC(=C2)C(F)(F)F)F)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F7N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2357188.png)
![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)
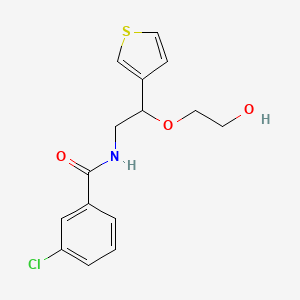
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)
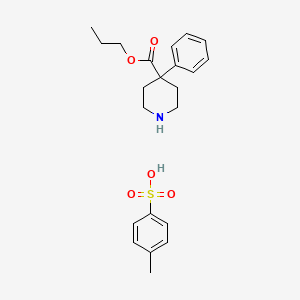
![3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2357194.png)
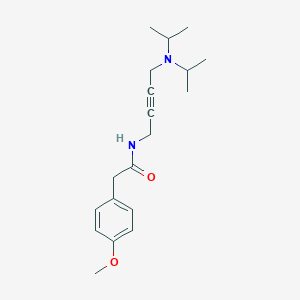

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid](/img/structure/B2357197.png)
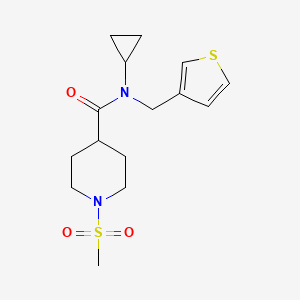
![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3-(4-fluorophenyl)-9-methyl-6,8-dioxo-5,7, 9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2357202.png)
![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2357203.png)
